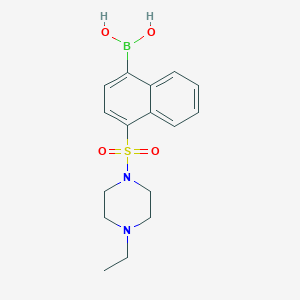

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

Description

Properties

IUPAC Name |

[4-(4-ethylpiperazin-1-yl)sulfonylnaphthalen-1-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O4S/c1-2-18-9-11-19(12-10-18)24(22,23)16-8-7-15(17(20)21)13-5-3-4-6-14(13)16/h3-8,20-21H,2,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCCYUKLQWWYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCN(CC3)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Naphthalen-1-yl Precursors

The initial step involves synthesizing a naphthalene derivative with a reactive halogen or pseudohalogen (e.g., bromide or iodide) at the 1-position, which serves as a handle for subsequent coupling reactions.

- Electrophilic substitution of naphthalene to introduce a suitable leaving group at the 1-position, such as bromination or iodination, using N-bromosuccinimide (NBS) or iodine monochloride (ICl).

Sulfonylation of the Naphthalene Derivative

The sulfonyl group is introduced via sulfonylation of the aromatic core:

Naphthalene-1-yl halide + 4-ethylpiperazin-1-ylsulfonyl chloride → Naphthalene sulfonyl derivative

- Solvent: Dichloromethane (DCM) or acetonitrile

- Base: Triethylamine or pyridine

- Temperature: 0–25°C

- Monitoring: TLC and NMR

This step yields a sulfonylated intermediate with a reactive sulfonyl chloride group ready for further modification.

Final Purification and Characterization

The crude product is purified via column chromatography, crystallization, or recrystallization. Characterization involves:

- NMR spectroscopy (¹H, ¹³C, ¹¹B)

- Mass spectrometry (HRMS)

- Purity assessment via HPLC or elemental analysis

Data Tables of Key Reaction Conditions and Yields

| Step | Reaction Description | Reagents | Solvent | Catalyst/Base | Temperature | Duration | Typical Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Halogenation of naphthalene | NBS or I₂ | CCl₄ or DCM | — | 0–25°C | 2–4 hours | >90% | Controlled addition to avoid polyhalogenation |

| 2 | Sulfonylation | Sulfonyl chloride | DCM or acetonitrile | Triethylamine | 0–25°C | 2–6 hours | 70–85% | Moisture-sensitive |

| 3 | Suzuki coupling | Boronic acid | Dioxane/water | Pd(PPh₃)₄, K₂CO₃ | 80–110°C | 4–12 hours | 60–80% | Inert atmosphere |

Research Findings and Optimization

Recent studies emphasize the importance of:

- Catalyst selection: Pd(PPh₃)₄ provides high yields and selectivity.

- Solvent choice: Dioxane/water mixtures facilitate boronic acid coupling.

- Reaction temperature: Elevated temperatures (80–110°C) enhance coupling efficiency.

- Purification techniques: Recrystallization from suitable solvents improves purity.

Optimization of these parameters has led to scalable synthesis with yields exceeding 70%, suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The ethylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a probe in biological assays due to its boronic acid group, which can interact with diols and other biomolecules.

Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in biological assays and as a potential therapeutic agent. The sulfonyl and ethylpiperazine moieties may also contribute to its biological activity by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Substituent Variations in the Aromatic Core

Key Observations :

Variations in the Sulfonamide Group

Key Observations :

Reactivity in Cross-Couplings

- Desulfonative Coupling : Sulfonyl fluorides react with boronic acids under base-free conditions (e.g., alkenyl boronic acids yield ~80%) (). The target compound’s sulfonyl group may participate similarly.

- Steric Challenges : Bulky amines (e.g., 4-ethylpiperazine) reduce yields in dual Suzuki couplings (48% for similar structures) ().

Physicochemical Properties

Stability : Boronic acids are prone to protodeboronation under acidic conditions. The naphthalene core may enhance stability compared to phenyl derivatives ().

Biological Activity

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid, identified by CAS No. 1704121-11-8, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is notable for its ability to inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

The molecular formula of this compound is C16H21BN2O4S, with a molecular weight of 348.23 g/mol. The structure includes a naphthalene moiety linked to a boronic acid functional group, which is crucial for its biological activity.

Boronic acids, including this compound, function primarily as transition state inhibitors . They mimic the natural substrates of β-lactamases, allowing them to bind to the active site of the enzyme and inhibit its function. This inhibition restores the efficacy of β-lactam antibiotics against resistant strains of bacteria such as Klebsiella pneumoniae and Escherichia coli.

Inhibition of β-Lactamases

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various class A β-lactamases, including KPC and CTX-M types. For instance, it has been shown to restore susceptibility to cefepime in clinical isolates of K. pneumoniae that produce KPC carbapenemase .

| Enzyme Type | IC50 (µM) | Comments |

|---|---|---|

| KPC-2 | 0.5 | Effective in restoring antibiotic activity |

| CTX-M-15 | 0.8 | Comparable to existing inhibitors |

Antibacterial Efficacy

The compound does not exhibit intrinsic antimicrobial activity when used alone; however, when combined with β-lactam antibiotics, it significantly enhances their antibacterial properties against resistant strains. This synergistic effect is critical in the development of new therapeutic strategies against multi-drug resistant infections.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Restoration of Antibiotic Activity : In a study involving a pan-drug-resistant K. pneumoniae isolate, the combination of this boronic acid derivative with cefepime resulted in a notable reduction in bacterial load in vitro and in vivo models .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications to the piperazine ring and sulfonamide group can enhance the binding affinity and selectivity towards specific β-lactamases, leading to improved therapeutic outcomes .

Q & A

Q. What are the key synthetic strategies for (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid, and how is its structural integrity validated?

Synthesis typically involves sequential functionalization of the naphthalene core: sulfonation followed by coupling with 4-ethylpiperazine and boronic acid introduction via cross-coupling (e.g., Suzuki-Miyaura). Structural validation employs:

- X-ray crystallography to confirm polymorphic forms and hydrogen-bonding networks (e.g., naphthalen-1-yl boronic acid polymorphs ).

- NMR spectroscopy : and NMR to monitor boronic acid hydration states and verify sulfonamide/piperazine integration (e.g., pH-dependent shifts ).

- Mass spectrometry : MALDI-MS with derivatization (e.g., diol esterification) to avoid boroxine interference .

Q. Which analytical methods are optimal for quantifying boronic acid impurities in pharmaceutical intermediates?

- LC-MS/MS : Validated for simultaneous detection of carboxy/methyl phenyl boronic acids at <1 ppm sensitivity, with ICH-compliant parameters (LOD, LOQ, linearity) .

- Derivatization strategies : Cyclic ester formation with diols (e.g., 2,3-butanedione) to stabilize boronic acids for MALDI-MS analysis .

Q. How does the boronic acid moiety interact with biological diols (e.g., glycoproteins), and what factors influence binding selectivity?

- Reversible esterification : Binds 1,2/1,3-cis diols (e.g., cell-surface carbohydrates) via pH-dependent equilibria.

- Secondary interactions : Non-specific protein binding (e.g., RNAse A/ExtrAvidin) can reduce selectivity. Buffer optimization (e.g., borate pH) mitigates this .

- SPR spectroscopy : Quantifies glycoprotein binding kinetics (kon/koff) and terminal saccharide specificity .

Advanced Research Questions

Q. How can this boronic acid be integrated into electrochemical or fluorescence-based sensors for real-time glucose monitoring?

- Electrochemical design : Use redox-active polymers (e.g., poly-nordihydroguaiaretic acid) as molecular sieves to enhance stability and avoid indicator leaching. Boronic acid acts as a non-redox-active receptor, with displacement assays enabling reusable glucose detection .

- Fluorescence sensors : Employ d-PeT (donor-photoinduced electron transfer) carbazole boronic acids. DFT/TDDFT calculations guide sensor design for α-hydroxyl carboxylic acids, achieving 8-fold fluorescence enhancement via optimized electron transfer rates .

Q. What challenges arise in achieving selective glycoprotein capture, and how can experimental conditions be optimized?

- Key challenge : Non-specific interactions (e.g., hydrophobic/ionic) compete with boronic acid-diol binding.

- Solutions :

- Surface engineering : Use carboxymethyl dextran-coated gold substrates to reduce non-specific adsorption .

- Buffer modulation : High-pH borate buffers disrupt weak secondary interactions while preserving specific binding .

Q. How do kinetic parameters (kon/koff) of boronic acid-sugar binding impact sensor response times and therapeutic applications?

- Stopped-flow kinetics : Binding with fructose (kon ~10 Ms) is faster than glucose, correlating with thermodynamic affinity. Real-time sensing requires kon >10 Ms for sub-second equilibrium .

- Drug design implications : Rapid kon values enable dynamic enzyme inhibition (e.g., proteasome inhibitors) with reversible binding .

Q. What contradictions exist in boronic acid-diol binding data, and how can they be resolved?

- Contradiction : Reported binding affinities vary due to buffer composition, secondary interactions, or boroxine formation.

- Resolution :

- Standardize buffer conditions (e.g., 0.1 M phosphate, pH 7.4) .

- Pre-treat samples with diols (e.g., sorbitol) to block boroxine formation during MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.